

# Meta-analysis of Raltegravir efficacy in treatment-experienced populations

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## Compound of Interest

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## Raltegravir in Treatment-Experienced HIV: A Comparative Meta-Analysis

For researchers and drug development professionals navigating the landscape of antiretroviral therapies for treatment-experienced individuals with HIV, **Raltegravir** has long been a significant therapeutic option. This guide provides a meta-analysis of **Raltegravir**'s efficacy, objectively comparing its performance against other key antiretrovirals and detailing the experimental frameworks that underpin these findings.

### Comparative Efficacy of Raltegravir

**Raltegravir**, the first approved HIV integrase strand transfer inhibitor, has demonstrated potent and durable antiretroviral activity in patients with HIV-1 infection who have experienced treatment failure with other antiretroviral drugs.<sup>[1][2]</sup> Its efficacy has been benchmarked against placebo and other active antiretroviral agents in several pivotal clinical trials.

### Raltegravir vs. Placebo (with Optimized Background Therapy)

The BENCHMRK 1 and 2 trials were foundational in establishing the efficacy of **Raltegravir** in treatment-experienced patients with triple-class drug-resistant HIV. These Phase III, randomized, double-blind, placebo-controlled studies showed that **Raltegravir**, in combination

with an optimized background therapy (OBT), was superior to placebo with OBT in achieving virologic suppression and immune reconstitution.

Outcome Measure	Raltegravir + OBT	Placebo + OBT	Timepoint	Trial
Virologic Response (HIV-1 RNA <50 copies/mL)	62.1%	32.9%	Week 48	BENCHMRK 1 & 2 (Combined)
51%	22%	Week 156	BENCHMRK 1 & 2 (Combined)[3]	
42%	-	Week 240	BENCHMRK 1 & 2 (Combined)[3]	
Mean Change in CD4 Count (cells/mm <sup>3</sup> )	+109	+45	Week 48	BENCHMRK 1 & 2 (Combined)
+164	+63	Week 156	BENCHMRK 1 & 2 (Combined)[3]	
+183	-	Week 240	BENCHMRK 1 & 2 (Combined)[3]	

## Raltegravir vs. Other Integrase Inhibitors

Direct comparisons with other integrase inhibitors, such as Dolutegravir and Elvitegravir, have provided further context for **Raltegravir's** positioning in the treatment paradigm for experienced patients.

The SAILING study, a Phase III, randomized, double-blind, active-controlled trial, compared **Raltegravir** to Dolutegravir in treatment-experienced, integrase inhibitor-naïve adults with at least two-class drug resistance.[4][5][6][7][8]

Outcome Measure	Raltegravir (400 mg twice daily) + OBT	Dolutegravir (50 mg once daily) + OBT	Timepoint	Trial
Virologic Response (HIV-1 RNA <50 copies/mL)	64%	71%	Week 48	SAILING[5][6]

While the SPRING-2 trial primarily focused on treatment-naïve patients, its comparison of **Raltegravir** and Dolutegravir offers valuable insights into the relative potency of these agents. [9][10][11][12][13] In this study, both drugs were administered with a fixed-dose dual nucleoside reverse transcriptase inhibitor (NRTI) therapy.[9][10]

Outcome Measure	Raltegravir (400 mg twice daily) + NRTIs	Dolutegravir (50 mg once daily) + NRTIs	Timepoint	Trial
Virologic Response (HIV-1 RNA <50 copies/mL)	85%	88%	Week 48	SPRING-2[9][12][13]
76%	81%	Week 96	SPRING-2[10][11]	
Mean Change in CD4 Count (cells/mm <sup>3</sup> )	+230	+230	Week 48	SPRING-2[9]

## Raltegravir-Based Dual Therapy vs. Traditional Triple Therapy

A meta-analysis of eight randomized controlled trials involving 4,420 patients compared a simplified dual therapy (DT) regimen of **Raltegravir** plus a ritonavir-boosted protease inhibitor (PI/r) to a traditional triple therapy (TT) regimen of two NRTIs plus a PI/r.[14][15]

Outcome Measure	Raltegravir + PI/r (DT)	2 NRTIs + PI/r (TT)	Timepoint	Meta-Analysis Finding
Virologic Suppression (<50 copies/mL)	79%	78%	Week 48	Non-inferior[14] [15]
74%	71%	Week 96	Non-inferior[14] [15]	
Mean CD4 Count Increase	Significantly higher	Lower	Week 48 & 96	DT superior[14]

## Experimental Protocols

The following are detailed methodologies for the key clinical trials cited in this guide.

### BENCHMRK 1 and 2 Trials

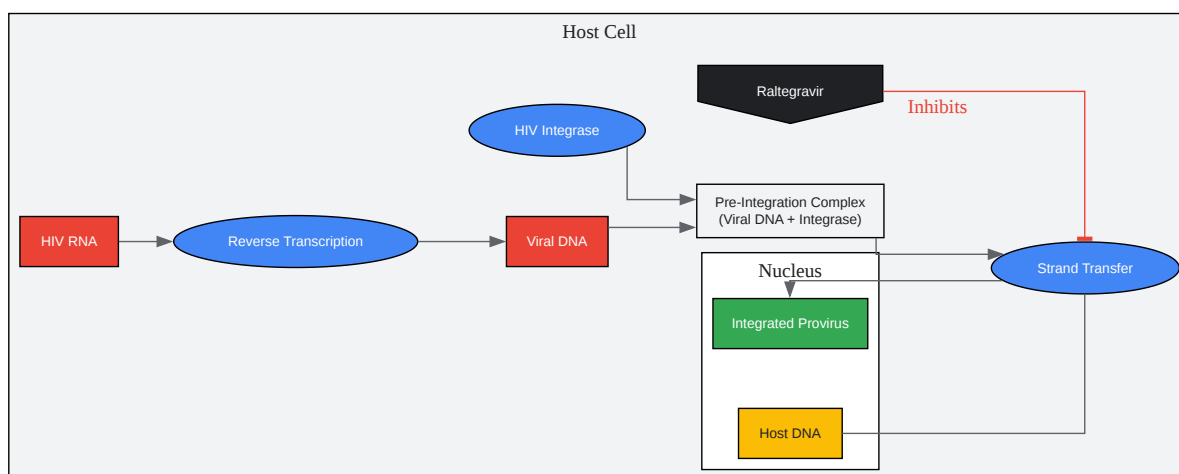
- Study Design: These were Phase III, randomized, double-blind, placebo-controlled, multicenter, international trials.[16]
- Participant Population: Treatment-experienced adults with HIV-1 infection, evidence of viral replication (HIV-1 RNA >1,000 copies/mL), and resistance to at least one drug in each of the three available classes of antiretroviral therapy (NRTIs, NNRTIs, and PIs).
- Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either **Raltegravir** (400 mg twice daily) or a matching placebo. Both groups also received an OBT selected by the investigator based on the patient's treatment history and resistance testing. The study was double-blinded until week 156.[3]
- Primary Endpoint: The primary efficacy endpoint was the proportion of patients with HIV-1 RNA levels below 50 copies/mL at week 16.
- Key Secondary Endpoints: Included the proportion of patients with HIV-1 RNA <400 copies/mL, the change from baseline in CD4 cell count, and the incidence of adverse events.

### SAILING Trial

- Study Design: A 48-week, Phase III, randomized, double-blind, active-controlled, non-inferiority study.[4][5][8]
- Participant Population: Antiretroviral-experienced, integrase inhibitor-naïve adults with HIV-1 infection, plasma HIV-1 RNA of 400 copies/mL or higher, and resistance to two or more classes of antiretroviral drugs.[4][5] Patients were required to have one to two fully active drugs available for their background therapy.[4][5]
- Randomization and Blinding: Participants were randomly assigned in a 1:1 ratio to receive either once-daily Dolutegravir 50 mg or twice-daily **Raltegravir** 400 mg, in addition to an investigator-selected background therapy.[4][5] Matching placebos were used to maintain blinding.[4][5]
- Primary Endpoint: The proportion of patients with plasma HIV-1 RNA less than 50 copies/mL at week 48.[5][8] The non-inferiority margin was set at 12%.[8]
- Key Secondary Endpoint: The proportion of patients with treatment-emergent integrase-inhibitor resistance.[5]

## Visualizing Mechanisms and Workflows

To further elucidate the context of **Raltegravir**'s application, the following diagrams illustrate its mechanism of action and a typical workflow for a clinical trial in a treatment-experienced HIV population.



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**Raltegravir's** mechanism of action, inhibiting HIV integrase.



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- To cite this document: BenchChem. [Meta-analysis of Raltegravir efficacy in treatment-experienced populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611335#meta-analysis-of-raltegravir-efficacy-in-treatment-experienced-populations]

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